1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-6-2-13(3-7-16)12-17(23)22-10-8-15(9-11-22)19-21-20-18(25-19)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDENOMRISNSBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a compound that combines a piperidine moiety with an oxadiazole and a methoxyphenyl group. This unique structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 324.4 g/mol. Its IUPAC name is 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring is known to inhibit certain enzymes and receptors involved in various signaling pathways. The piperidine component can enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against target cells.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. Oxadiazoles have been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar oxadiazole derivatives have demonstrated activity against a range of bacterial strains and fungi:
- Bactericidal Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some studies report antifungal activity against common pathogens like Candida species.
Study 1: Antitumor Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone exhibited IC50 values in the micromolar range against various cancer cell lines .
Study 2: Mechanism-Based Approaches
A review highlighted the role of 1,3,4-oxadiazoles in drug discovery, noting their high bioactivity and specificity for binding to biological targets. The review emphasized their potential as cytotoxic agents against cancer cells .
Study 3: Antimicrobial Efficacy
Research on related compounds demonstrated strong antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer research. The following subsections detail its pharmacological effects:
Antitumor Activity
Several studies have demonstrated that derivatives of oxadiazoles possess promising anticancer properties. For instance, research by Aziz-ur-Rehman et al. highlights the synthesis of related compounds that showed efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structures to 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone exhibited IC50 values in the micromolar range against breast and lung cancer cells .
Case Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic properties of related compounds. It was found that these derivatives had favorable absorption profiles and moderate metabolic stability, making them suitable candidates for further development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone (CAS: 1775402-83-9)
- Molecular Formula : C₂₃H₂₄FN₃O₂ (MW: 393.45 g/mol) vs. estimated ~400 g/mol for the target compound.
- Structural Differences :
- Physical Properties: Density: 1.218 g/cm³ (predicted) vs. unknown for the target compound. pKa: -0.60 (predicted), suggesting weaker acidity compared to the target compound’s methoxy group (pKa ~10–12 for phenolic OH, if present) .
1-(4-Methoxyphenyl)-2-(4-fluorophenyl)ethanone Derivatives
- Key Features: Triazole-thio-ethanone derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) feature a triazole ring instead of oxadiazole. Triazoles generally exhibit lower metabolic stability than oxadiazoles due to susceptibility to enzymatic oxidation .
- Synthetic Methods :
1-(4-(4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone Derivatives
- Structural Contrast :
- Pyrimidine and piperazine cores vs. oxadiazole-piperidine in the target compound.
- Pyrimidine derivatives often target kinase enzymes, whereas oxadiazole-piperidine structures are explored in acetylcholinesterase inhibition (e.g., ) .
Q & A
Q. What are the optimal synthetic routes for 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone, and how can intermediate purity be validated?
The synthesis typically involves multi-step reactions, including cyclopropane-oxadiazole formation, piperidine functionalization, and ketone coupling. Key steps require controlled conditions (e.g., 60–80°C, inert atmosphere) and catalysts like palladium for cross-coupling reactions. Analytical validation employs HPLC for purity assessment (≥95%) and NMR spectroscopy (e.g., H, C) to confirm intermediate structures. For example, H NMR signals at δ 3.86 ppm (methoxy group) and δ 4.75 ppm (CH) are critical markers .
| Reaction Step | Key Conditions | Analytical Validation |
|---|---|---|
| Oxadiazole formation | Cyclopropane carboxylate + hydrazine, 70°C, 12 h | HPLC (retention time: 8.2 min) |
| Piperidine coupling | Pd(OAc), DMF, 80°C | H NMR (δ 2.8–3.2 ppm, piperidine protons) |
Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to characterize this compound?
- H NMR : Signals for the methoxyphenyl group (δ 7.06–7.08 ppm, aromatic protons; δ 3.86 ppm, -OCH) and piperidine (δ 2.8–3.2 ppm) confirm regiochemistry .
- IR : Stretching vibrations at 1680 cm (C=O) and 1240 cm (C-O of methoxy) validate functional groups .
- Mass Spectrometry : A molecular ion peak at m/z 382 (M) aligns with the molecular formula CHNO .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water for 15 minutes and consult a physician. Safety data for analogous compounds highlight risks of irritation (skin/eyes) and recommend storing at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations definitively. For example, HSQC can link δ 4.75 ppm (CH) to a carbon at 40 ppm, confirming its position in the piperidine ring . Cross-validate with high-resolution MS to rule out isotopic interference.
Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies targeting its bioactivity?
- Structural Modifications : Replace the cyclopropyl group with larger substituents (e.g., phenyl) to assess steric effects on receptor binding .
- Assays : Use in vitro enzyme inhibition assays (IC measurements) and cell-based models (e.g., cancer cell lines) to quantify activity. For example, test against tyrosine kinase pathways due to the oxadiazole moiety’s electron-deficient nature .
Q. How can computational modeling predict potential biological targets?
Perform molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding affinities. Focus on targets like cyclooxygenase-2 (COX-2) or kinases, where the methoxyphenyl group may interact with hydrophobic pockets. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies (e.g., varying IC values) may stem from assay conditions. Standardize protocols:
Q. What strategies optimize low yields in cyclopropane-oxadiazole formation?
Low yields (<50%) often result from side reactions. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
